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Maytansinoid DM3 - 796073-54-6

Maytansinoid DM3

Catalog Number: EVT-8955162
CAS Number: 796073-54-6
Molecular Formula: C37H52ClN3O10S
Molecular Weight: 766.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Maytansinoid DM3 is synthesized through various chemical methods, building upon the foundational structure of maytansine. The natural compound was first discovered in the 1970s, and subsequent derivatives have been developed to enhance efficacy and reduce toxicity.

Classification

Maytansinoid DM3 is classified as a cytotoxic agent and is specifically categorized under maytansinoids. It is often used in conjunction with monoclonal antibodies to create ADCs that deliver targeted chemotherapy directly to cancer cells.

Synthesis Analysis

Methods

The synthesis of maytansinoid DM3 typically involves several key steps:

  1. Starting Material: The synthesis often begins with maytansinol or related compounds.
  2. Chemical Modifications: These include selective methylation or other functional group modifications to enhance solubility and stability.
  3. Conjugation: The final product is usually conjugated to a linker that attaches it to an antibody, forming an ADC.

Technical Details

Recent studies have employed various methodologies for synthesizing maytansinoids, including:

  • Total Synthesis: Involves constructing the entire molecular framework from simpler organic compounds.
  • Semi-synthesis: Utilizes naturally occurring maytansine as a starting point for further chemical modifications.
  • Cysteine-based Conjugation: This method involves the partial reduction of disulfide bonds in antibodies, allowing for specific attachment of the drug-linker .
Molecular Structure Analysis

Structure

Maytansinoid DM3 retains the core structure of maytansine, characterized by a complex polycyclic ring system that contributes to its biological activity. The molecular formula is C22H29N1O5C_{22}H_{29}N_{1}O_{5} and its molecular weight is approximately 397.48 g/mol.

Data

The structural analysis reveals critical features such as:

  • A lactone ring that plays a significant role in its mechanism of action.
  • Multiple stereocenters that contribute to its specificity and potency against cancer cells.
Chemical Reactions Analysis

Reactions

Maytansinoid DM3 undergoes various chemical reactions, particularly in the context of forming ADCs:

  • Hydrolysis: The compound can hydrolyze under certain conditions, affecting its stability and efficacy.
  • Conjugation Reactions: These reactions are essential for linking maytansinoid DM3 with antibodies. Common methods include thiol-maleimide coupling and other covalent bonding techniques .

Technical Details

The efficiency of these reactions can be influenced by factors such as pH, temperature, and the presence of catalysts. For instance, using a mild reduction strategy can yield lower drug-to-antibody ratios while maintaining conjugation efficiency .

Mechanism of Action

Process

Maytansinoid DM3 exerts its antitumor effects primarily through microtubule destabilization:

  1. Binding: The drug binds to tubulin, preventing polymerization into microtubules.
  2. Disruption: This disruption leads to mitotic arrest and ultimately induces apoptosis in cancer cells.

Data

Studies have shown that ADCs containing maytansinoids like DM3 demonstrate significant efficacy in preclinical models, correlating with their ability to deliver potent cytotoxic agents directly into tumor tissues .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Maytansinoid DM3 is typically a white to off-white solid.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: The compound shows stability under acidic conditions but can degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: Specific melting points can vary based on purity but generally fall within a defined range for maytansinoids.

Relevant data indicate that careful handling and storage are crucial for maintaining the integrity of maytansinoid DM3 during research and application .

Applications

Scientific Uses

Maytansinoid DM3 is primarily utilized in the field of oncology as part of ADC formulations targeting specific cancer types. Its applications include:

  • Targeted Therapy: Used in ADCs designed for treating HER2-positive breast cancer and other malignancies.
  • Research Tool: Employed in studies investigating microtubule dynamics and cancer cell biology.

The ongoing research into optimizing the delivery mechanisms and enhancing the therapeutic index of maytansinoid DM3 continues to expand its potential applications in clinical settings .

Biosynthesis and Isolation of Maytansinoid DM3

Natural Sources and Microbial Origins of Maytansinoid Precursors

Maytansinoid DM3 originates from complex natural ecosystems where specific plant and microbial species collaborate in precursor biosynthesis. The primary botanical sources are Maytenus species, particularly Maytenus serrata and Maytenus buchananii, East African shrubs first identified in the 1970s as producers of maytansine-like compounds [1] [4] [7]. These plants contain maytansine at extremely low concentrations (approximately 0.2 mg per kg of plant material), necessitating sophisticated detection methods and large-scale processing for isolation [1] [7]. Beyond botanical sources, actinomycetes have emerged as significant producers of maytansinoid precursors. The bacterium Actinosynnema pretiosum ssp. auranticum (ATCC 31565) produces ansamitocins, structural analogs sharing the maytansinoid core [2]. Marine-derived actinomycetes associated with sponges and other invertebrates also demonstrate biosynthetic potential for maytansinoid-like compounds, expanding the ecological range beyond terrestrial sources [8] [9].

The distribution of maytansinoid-producing organisms reveals distinct biogeographical patterns. Maytenus species are predominantly found in East Africa and parts of Asia, while maytansinoid-producing actinomycetes exhibit wider distribution in diverse habitats including marine sediments and symbiotic associations [8]. Rare actinomycetes from extreme environments (halophilic, alkaliphilic, and thermophilic species) show particularly high frequencies of non-ribosomal peptide synthase genes, suggesting enhanced potential for complex secondary metabolite production including maytansinoid-type structures [9]. Insect-associated actinomycetes (Pseudonocardia and Amycolatopsis species from ant symbionts) represent another emerging reservoir of maytansinoid precursors, though exploration of these ecological niches remains limited [9].

Table 1: Natural Sources of Maytansinoid Precursors

Source TypeRepresentative SpeciesKey CompoundsEcological Niche
PlantsMaytenus serrata, Maytenus buchananiiMaytansine, MaytansinolEast African shrublands
ActinomycetesActinosynnema pretiosumAnsamitocinsSoil and plant rhizosphere
Marine ActinomycetesSalinispora spp.Rifamycins (structurally related ansamycins)Marine sponges, sediments
Insect SymbiontsPseudonocardia spp. (ant-associated)Undescribed analogsAnt fungus gardens

Biosynthetic Pathways in Maytenus spp. and Actinomycete Species

The biosynthesis of maytansinoids follows distinct yet evolutionarily convergent pathways in plant and microbial systems. In actinomycetes such as Actinosynnema pretiosum, the ansamitocin biosynthetic gene cluster spans over 70 kb and includes genes for polyketide synthases, post-polyketide modification enzymes, and regulatory elements [2]. The pathway initiates with formation of 3-amino-5-hydroxybenzoic acid (AHBA), the characteristic starter unit of ansamycin antibiotics, through a specialized branch of the shikimate pathway involving Asm24 and Asm23 gene products [2] [8]. Remarkably, the AHBA synthase step involves two distinct homologs (Asm24 and Asm39), suggesting functional diversification within the pathway [2].

Following AHBA formation, modular type I polyketide synthases (AsmA-D) extend and modify the polyketide chain through eight elongation cycles. A unique feature is the incorporation of an unusual "methoxymalonate" extender unit, synthesized on a dedicated acyl carrier protein (Asm13-17 gene products) rather than as a CoA thioester [2]. The developing polyketide chain undergoes stereospecific reductions, dehydrations, and ketoreductions at each module, establishing the characteristic 19-membered ansa macrolactam ring [2] [8]. Post-assembly modifications include chlorination by a flavin-dependent halogenase (Asm12), epoxidation, carbamoylation, and methylation events, culminating in the mature ansamitocin structure [2].

In Maytenus species, the biosynthetic pathway shares fundamental similarities in polyketide assembly but exhibits key differences in starter unit formation and post-polyketide modifications. Plant maytansinoids originate from a mixed polyketide-nonribosomal peptide pathway where the AHBA starter unit is derived from the shikimate pathway but with different enzymatic machinery than actinomycetes [1] [4]. The macrocyclic ring formation employs thioesterase-mediated cyclization, establishing the characteristic 19-membered ring system essential for biological activity. Critical structural features such as the C3 ester side chain and the C9 carbinolamide are conserved across both kingdoms, highlighting their functional importance for microtubule binding [1] [5] [7]. The evolutionary convergence of these complex pathways in phylogenetically distant organisms suggests strong selective pressure favoring molecules with this specific structural architecture.

Table 2: Key Enzymatic Steps in Maytansinoid Biosynthesis

Biosynthetic StageKey Enzymes/Gene ProductsFunctionConservation Across Kingdoms
Starter Unit FormationAHBA synthases (Asm24/Asm39 in bacteria)3-Amino-5-hydroxybenzoate synthesisPartial conservation
Polyketide AssemblyModular PKS (AsmA-D in bacteria)Chain elongation and initial modificationsHigh structural conservation
Methoxymalonate IncorporationAsm13-17 (dedicated ACP system)Special extender unit deliveryActinomycete-specific
Post-PKS ModificationsHalogenases, methyltransferases, oxidasesFunctional group additions and refinementsVariable

Extraction and Purification Methodologies for DM3 Analogues

The extraction of maytansinoid DM3 and its structural analogs requires specialized methodologies adapted to the biological source material. For plant-derived material (Maytenus spp.), initial processing involves drying and pulverizing bark and root tissues followed by sequential solvent extraction. Ethanol or methanol is employed for primary extraction due to maytansinoids' moderate polarity, followed by partitioning with dichloromethane or chloroform to concentrate the target compounds [1] [4]. Actinomycete-derived maytansinoids employ fermentation optimization strategies, particularly for Actinosynnema pretiosum strains, where culture conditions significantly influence ansamitocin profiles. Fermentation in complex media containing starch, soybean meal, and yeast extract for 5-7 days yields maximum biomass and maytansinoid production, with resin adsorption techniques often employed for initial product capture from broth [2] [8].

Chromatographic purification presents significant challenges due to the structural similarity of maytansinoid congeners. DM3 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine) differs from other maytansinoids primarily at the C3 ester side chain, which contains a sulfhydryl group essential for antibody conjugation in therapeutic applications [6] [10]. Initial purification typically employs silica gel chromatography with stepwise gradients of ethyl acetate in hexane, followed by reversed-phase medium-pressure liquid chromatography [1] [4]. Final purification leverages preparative reversed-phase HPLC with C18 or C8 stationary phases and acetonitrile-water mobile phases containing 0.1% trifluoroacetic acid to enhance peak resolution [6] [10].

Analytical characterization employs multiple orthogonal techniques. High-resolution mass spectrometry (HRMS) confirms molecular formulae (C₃₇H₅₂ClN₃O₁₀S for DM3, exact mass 766.34 g/mol) [10]. Advanced NMR techniques, particularly 2D experiments (COSY, HSQC, HMBC), establish the stereochemical configuration at the multiple chiral centers and verify the presence of the characteristic thiol-bearing side chain at C3 [1] [10]. Critical quality attributes include disulfide dimer content (monitored by RP-HPLC) and free thiol quantification (using Ellman's reagent) to ensure the structural integrity necessary for subsequent conjugation applications [6] [10]. The purification yield varies significantly between sources, with microbial fermentation generally providing higher yields (mg/L scale) compared to plant extraction (μg/kg scale) [1] [2].

Table 3: Chromatographic Methods for Maytansinoid DM3 Purification

Purification StageTechniqueConditions/ParametersPurpose
Initial CaptureSolvent extractionEthanol/water → DCM partitionBulk impurity removal
Intermediate PurificationSilica gel chromatographyHexane:EtOAc gradients (70:30 to 0:100)Separation of ester analogs
Fine PurificationPreparative RP-HPLCC18 column; ACN/H₂O/TFA (35:65:0.1 to 55:45:0.1)Separation of DM3 from DM1/DM4 analogs
Analytical QCUHPLC-MSC8 column; ACN/H₂O/formic acid gradientPurity assessment, dimer detection
Chiral AnalysisChiral HPLCChiralpak IC column; ethanol/heptaneStereochemical purity verification

Properties

CAS Number

796073-54-6

Product Name

Maytansinoid DM3

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(4-sulfanylpentanoyl)amino]propanoate

Molecular Formula

C37H52ClN3O10S

Molecular Weight

766.3 g/mol

InChI

InChI=1S/C37H52ClN3O10S/c1-20-11-10-12-28(48-9)37(46)19-27(49-35(45)39-37)22(3)33-36(5,51-33)29(50-34(44)23(4)40(6)30(42)14-13-21(2)52)18-31(43)41(7)25-16-24(15-20)17-26(47-8)32(25)38/h10-12,16-17,21-23,27-29,33,46,52H,13-15,18-19H2,1-9H3,(H,39,45)/b12-10+,20-11+/t21?,22-,23+,27+,28-,29+,33+,36+,37+/m1/s1

InChI Key

LJFFDOBFKICLHN-IXWHRVGISA-N

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)S)C)C)OC)(NC(=O)O2)O

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)S)C)\C)OC)(NC(=O)O2)O

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